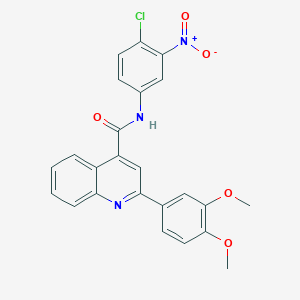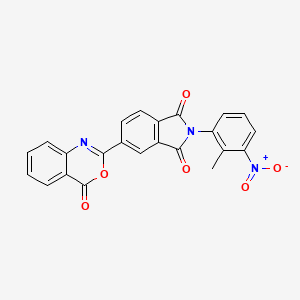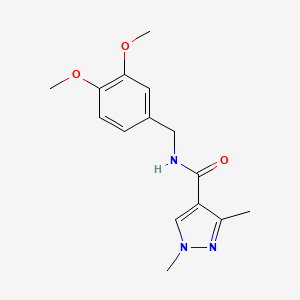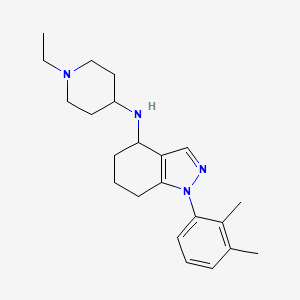
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Clioquinol is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. In
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of metal ions such as copper and zinc in the brain, which are important for proper brain function.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by chelating metal ions such as copper and zinc. This leads to a decrease in the formation of reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of enzymes such as beta-secretase, which are involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate metal ions and inhibit enzyme activity, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to be relatively non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in the development of new drugs based on the structure of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, particularly with regard to long-term use.
Métodos De Síntesis
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized by reacting 8-hydroxyquinoline with 3,4-dimethoxybenzaldehyde and 4-chloro-3-nitroaniline in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-22-10-7-14(11-23(22)33-2)20-13-17(16-5-3-4-6-19(16)27-20)24(29)26-15-8-9-18(25)21(12-15)28(30)31/h3-13H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQVBBRJLYKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6137752.png)



![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)